![molecular formula C11H10N4O B1518532 3-amino-N-(pyrazin-2-yl)benzamide CAS No. 1156412-27-9](/img/structure/B1518532.png)
3-amino-N-(pyrazin-2-yl)benzamide
Overview
Description
3-amino-N-(pyrazin-2-yl)benzamide is a chemical compound with the CAS Number: 1156412-27-9. It has a molecular weight of 214.23 and its IUPAC name is 3-amino-N-(2-pyrazinyl)benzamide .
Molecular Structure Analysis
The InChI code for 3-amino-N-(pyrazin-2-yl)benzamide is 1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16) and the InChI key is OGTHSFLDPZLUDF-UHFFFAOYSA-N .Scientific Research Applications
Antioxidant and Antibacterial Activities
This compound has been studied for its potential in antioxidant and antibacterial activities. Research suggests that derivatives of pyrazin-2-yl benzamide can exhibit significant biological activities, which could be beneficial in developing new therapeutic agents .
Homolytic Aromatic Alkylation
In medicinal chemistry, this compound could be used as a building block for the synthesis of more complex molecules. For instance, it can be involved in homolytic aromatic alkylation protocols to create novel structures with potential medicinal properties .
Anti-tubercular Agents
There’s ongoing research into designing and synthesizing new anti-tubercular agents. Compounds with a pyrazine-2-carboxamide structure have shown promising results against tuberculosis, indicating that “3-amino-N-(pyrazin-2-yl)benzamide” could also be a candidate for further study in this field .
Solid Forms and Formulations
The compound’s solid forms and formulations are explored for pharmaceutical applications. It could be part of a composition comprising crystalline structures that are relevant in drug design and development .
Antimicrobial Activity
Substituted N-(pyrazin-2-yl)benzenesulfonamides have been prepared to investigate the effect of different linkers on antimicrobial activity. This suggests that “3-amino-N-(pyrazin-2-yl)benzamide” could also be modified to enhance its antimicrobial properties .
Safety And Hazards
The safety information for 3-amino-N-(pyrazin-2-yl)benzamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-amino-N-pyrazin-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTHSFLDPZLUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(pyrazin-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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